CDP-glucose

Description

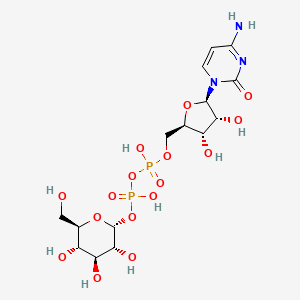

Structure

3D Structure

Properties

CAS No. |

2906-23-2 |

|---|---|

Molecular Formula |

C15H25N3O16P2 |

Molecular Weight |

565.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |

InChI Key |

CGPHZDRCVSLMCF-JZMIEXBBSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

physical_description |

Solid |

Synonyms |

CDP-D-glucose CDP-glucose cytidine diphosphate-glucose |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Pathway of CDP-Glucose Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway for Cytidine (B196190) Diphosphate (CDP)-glucose synthesis. The document details the core enzymatic reaction, kinetic parameters of the key enzyme, experimental protocols for analysis, and the regulatory mechanisms governing this crucial pathway.

The Core Pathway: Synthesis of CDP-Glucose

The synthesis of this compound is a critical step in the biosynthesis of various cellular components, particularly in the formation of O-antigens in the lipopolysaccharides of many bacteria. This pathway consists of a single key enzymatic reaction catalyzed by Glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33), also commonly known as this compound pyrophosphorylase.

The enzyme facilitates the reversible reaction between cytidine triphosphate (CTP) and α-D-glucose-1-phosphate to produce this compound and inorganic pyrophosphate (PPi).[1] The reaction proceeds via a sequential Bi Bi mechanism.[2]

The core reaction is as follows:

CTP + α-D-glucose-1-phosphate ⇌ this compound + PPi

This reaction is central to the production of activated glucose destined for incorporation into complex polysaccharides.

Quantitative Data: Enzyme Kinetics

The primary enzyme responsible for this compound synthesis, Glucose-1-phosphate cytidylyltransferase, has been characterized in several organisms. The kinetic parameters provide insight into the enzyme's efficiency and its affinity for its substrates.

| Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Reference |

| Salmonella typhi | CTP | 0.23 ± 0.03 | 130 ± 5 | 110 | [2] |

| α-D-glucose-1-phosphate | 0.11 ± 0.02 | 130 ± 5 | 110 | [2] | |

| Pasteurella pseudotuberculosis | CTP | 0.25 | - | - | |

| α-D-glucose-1-phosphate | 0.05 | - | - |

Note: Further research is required to populate this table with data from a wider range of organisms.

Experimental Protocols

Continuous Spectrophotometric Assay for Glucose-1-Phosphate Cytidylyltransferase Activity

This protocol describes a continuous enzyme-coupled spectrophotometric assay to determine the activity of Glucose-1-phosphate cytidylyltransferase by measuring the rate of pyrophosphate (PPi) formation. The production of PPi is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

-

This compound Synthesis: CTP + Glucose-1-Phosphate → this compound + PPi (catalyzed by Glucose-1-phosphate cytidylyltransferase)

-

PPi to ATP Conversion: PPi + Fructose-6-Phosphate → Fructose-1,6-bisphosphate + Pi (catalyzed by PPi-dependent phosphofructokinase)

-

ATP Generation (alternative): PPi + AMP → 2 ADP (catalyzed by Adenylate Kinase)

-

NADH Oxidation: ADP + Phosphoenolpyruvate → ATP + Pyruvate (catalyzed by Pyruvate Kinase), followed by Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase)

Reagents:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (5 mM)

-

CTP (1 mM)

-

α-D-glucose-1-phosphate (1 mM)

-

Phosphoenolpyruvate (PEP) (1 mM)

-

NADH (0.2 mM)

-

Pyruvate Kinase (PK) (5 units/mL)

-

Lactate Dehydrogenase (LDH) (10 units/mL)

-

Inorganic Pyrophosphatase (optional, for endpoint assays)

-

Purified Glucose-1-phosphate cytidylyltransferase enzyme

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, PEP, and NADH in a microplate well or a cuvette.

-

Add the coupling enzymes, Pyruvate Kinase and Lactate Dehydrogenase, to the reaction mixture.

-

Add the substrate, CTP.

-

Initiate the reaction by adding the Glucose-1-phosphate cytidylyltransferase enzyme.

-

Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the rate of PPi production and thus to the activity of the Glucose-1-phosphate cytidylyltransferase.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of this compound from a reaction mixture using reverse-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Mobile Phase A: 100 mM Potassium phosphate (B84403) buffer, pH 6.0

-

Mobile Phase B: 100% Methanol

-

This compound standard

-

Perchloric acid (for reaction quenching)

-

Potassium carbonate (for neutralization)

Procedure:

-

Sample Preparation:

-

Stop the enzymatic reaction by adding ice-cold perchloric acid to a final concentration of 0.5 M.

-

Incubate on ice for 10 minutes to precipitate the protein.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant by adding potassium carbonate.

-

Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject the prepared sample.

-

Elute the compounds using a suitable gradient program (e.g., a linear gradient from 5% to 50% Mobile Phase B over 20 minutes).

-

Monitor the absorbance at 271 nm (the absorbance maximum for the cytosine ring).

-

Identify the this compound peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.

-

Regulatory Mechanisms

The synthesis of this compound is tightly regulated to meet the cell's metabolic demands for polysaccharide synthesis. Regulation occurs at both the transcriptional and potentially at the allosteric level.

Transcriptional Regulation

In many bacteria, the gene encoding Glucose-1-phosphate cytidylyltransferase, often designated as rfbF or a similar name, is part of a larger gene cluster or operon known as the rfb operon . This operon contains genes responsible for the synthesis of the O-antigen portion of lipopolysaccharide.

The expression of the rfb operon is often regulated by various environmental signals and cellular states. For instance, in some pathogenic bacteria, the expression of virulence factors, including the O-antigen, is temperature-regulated. In Yersinia pseudotuberculosis, the promoter activity of the pmrHFIJKLM operon, which is involved in lipopolysaccharide modification, is increased at lower temperatures.[3] While direct evidence for the regulation of the this compound synthesis gene by specific transcription factors is still being elucidated for many organisms, the co-localization with other O-antigen synthesis genes strongly suggests a coordinated transcriptional control.

Allosteric Regulation

While specific allosteric activators or inhibitors for Glucose-1-phosphate cytidylyltransferase have not been extensively characterized, enzymes catalyzing similar reactions, such as ADP-glucose pyrophosphorylase, are known to be allosterically regulated. For example, the E. coli ADP-glucose pyrophosphorylase is activated by fructose-1,6-bisphosphate and inhibited by AMP. This suggests that the activity of Glucose-1-phosphate cytidylyltransferase could also be modulated by key metabolic intermediates, linking the synthesis of this compound to the overall energy state and carbon flux of the cell.

Visualizations

References

- 1. Glucose-1-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 2. Kinetic and structural analysis of alpha-D-Glucose-1-phosphate cytidylyltransferase from Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "The pmrHFIJKLM Operon in Yersinia pseudotuberculosis Enhances Resistan" by Lauren Elizabeth Johnson [scholarsarchive.byu.edu]

The Central Role of CDP-Glucose in the Biosynthesis of Bacterial O Antigens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The O antigen, a highly variable polysaccharide component of the lipopolysaccharide (LPS) in Gram-negative bacteria, is a critical determinant of serological specificity and plays a pivotal role in the interaction between the bacterium and its host. The biosynthesis of this complex glycan involves a series of enzymatic reactions, with nucleotide-activated sugars serving as essential building blocks. While pathways involving UDP- and dTDP-sugars are well-documented, the cytidine (B196190) diphosphate (B83284) (CDP)-glucose pathway holds significant importance for the synthesis of unique 3,6-dideoxyhexoses, such as paratose and tyvelose (B24345), found in the O antigens of notable pathogens like Salmonella and Yersinia species. This technical guide provides an in-depth exploration of the core role of CDP-glucose in O antigen synthesis, detailing the enzymatic pathway, presenting quantitative kinetic data for the key enzymes, outlining experimental protocols for their study, and visualizing the intricate molecular processes. Understanding this pathway is crucial for the development of novel antimicrobial agents and vaccines that target bacterial virulence.

Introduction to O Antigen Biosynthesis and the Significance of this compound

The O antigen is a repeating oligosaccharide unit that constitutes the outermost region of the lipopolysaccharide (LPS) molecule on the outer membrane of most Gram-negative bacteria.[1][2] Its immense structural diversity, arising from variations in sugar composition, linkages, and modifications, is the basis for the serological classification of many bacterial species.[2][3] This variability also allows bacteria to evade the host immune system.

The biosynthesis of O antigens occurs through one of three major pathways: the Wzx/Wzy-dependent pathway, the ABC transporter-dependent pathway, and the synthase-dependent pathway.[2] A common feature of these pathways is the utilization of nucleotide-activated sugars as donor substrates for glycosyltransferases. While UDP-glucose and dTDP-rhamnose are common precursors, the this compound pathway is responsible for the synthesis of specialized 3,6-dideoxyhexoses, which are key antigenic determinants.[4][5] This guide focuses on the enzymatic cascade that begins with this compound.

The this compound Dependent Pathway for 3,6-Dideoxyhexose (B1251815) Synthesis

The biosynthesis of CDP-paratose and CDP-tyvelose from glucose-1-phosphate is a multi-step enzymatic process primarily encoded by the rfb gene cluster in bacteria such as Salmonella enterica.[6] This pathway involves four key enzymatic reactions.

Pathway Overview

The pathway initiates with the activation of glucose-1-phosphate to this compound, followed by a series of enzymatic modifications to the glucose moiety, ultimately yielding CDP-paratose or CDP-tyvelose. These activated dideoxyhexoses are then incorporated into the growing O antigen repeating unit by specific glycosyltransferases.

Caption: Biosynthesis of CDP-paratose and CDP-tyvelose from glucose-1-phosphate.

Key Enzymes and Their Functions

-

Glucose-1-phosphate cytidylyltransferase (RfbF): This enzyme catalyzes the first committed step in the pathway, the formation of CDP-D-glucose from CTP and α-D-glucose-1-phosphate.[7][8] This reaction is a reversible nucleotidyl transfer.

-

This compound 4,6-dehydratase (RfbG): An NAD⁺-dependent oxidoreductase that catalyzes the irreversible conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.[2][9]

-

CDP-paratose synthase (RfbS): This enzyme catalyzes the reduction of the 4-keto group of CDP-4-keto-6-deoxy-D-glucose to produce CDP-paratose.[4][10]

-

CDP-tyvelose 2-epimerase (RfbE): The final enzyme in the pathway, which epimerizes the C2 position of CDP-paratose to form CDP-tyvelose.[11][12] The presence or absence of a functional rfbE gene distinguishes between bacterial serotypes that produce tyvelose versus paratose in their O antigens.[6]

Quantitative Data on Pathway Enzymes

The kinetic parameters of the enzymes in the this compound pathway are essential for understanding the efficiency and regulation of 3,6-dideoxyhexose synthesis. The following table summarizes available quantitative data for these enzymes from various bacterial sources.

| Enzyme | Gene | Source Organism | Substrate(s) | Km (µM) | kcat (s⁻¹) or Vmax | Reference(s) |

| Glucose-1-phosphate cytidylyltransferase | rfbF | Salmonella typhi | CTP | 130 ± 20 | 110 ± 6 s⁻¹ | [7] |

| α-D-Glucose-1-phosphate | 40 ± 10 | [7] | ||||

| This compound 4,6-dehydratase | rfbG | Yersinia pseudotuberculosis (H17G mutant) | CDP-D-glucose | - | - | [13] |

| CDP-paratose synthase | rfbS | Salmonella typhi | CDP-3,6-dideoxy-d-glycero-d-glycero-4-hexulose | 14 ± 4 | 1.8 ± 0.2 s⁻¹ | [4] |

| NADPH | 26 ± 8 | [4] | ||||

| CDP-tyvelose 2-epimerase | rfbE | Thermodesulfatator atlanticus | CDP-D-glucose | - | ~0.017 s⁻¹ (at 60°C) | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the study of the enzymes involved in the this compound pathway. The following sections provide protocols for enzyme expression and purification, as well as for activity assays.

General Workflow for Enzyme Production and Analysis

Caption: Workflow for recombinant enzyme production, purification, and analysis.

Detailed Methodologies

4.2.1. Expression and Purification of CDP-Paratose Synthase (RfbS) from Salmonella typhi [4]

-

Gene Amplification and Cloning: The rfbS gene is amplified from S. typhi genomic DNA using PCR and cloned into an expression vector, such as pET-24(+).

-

Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8, and protein expression is induced with IPTG. Cells are harvested by centrifugation after a further incubation period.

-

Cell Lysis and Clarification: The cell pellet is resuspended in lysis buffer and lysed by sonication or French press. The cell debris is removed by centrifugation to obtain a clear cell lysate.

-

Affinity Chromatography: The lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with an appropriate buffer containing imidazole.

-

Further Purification: The eluted protein can be further purified by ion-exchange and/or size-exclusion chromatography to achieve high purity.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

4.2.2. Enzyme Activity Assays

a) Glucose-1-Phosphate Cytidylyltransferase (RfbF) Assay [7]

This is a coupled spectrophotometric assay that measures the formation of pyrophosphate (PPi).

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, CTP, α-D-glucose-1-phosphate, inorganic pyrophosphatase, and a phosphate (B84403) detection reagent (e.g., malachite green).

-

Enzyme Addition: The reaction is initiated by the addition of the purified RfbF enzyme.

-

Measurement: The increase in absorbance due to the formation of the phosphate-dye complex is monitored spectrophotometrically at the appropriate wavelength (e.g., 660 nm for malachite green).

-

Calculation: The rate of PPi formation is calculated from the change in absorbance over time using a standard curve for phosphate.

b) this compound 4,6-Dehydratase (RfbG) Assay [1]

This assay monitors the formation of the product, CDP-4-keto-6-deoxy-D-glucose, which absorbs light at 320 nm upon treatment with alkali.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.5), NAD⁺, and CDP-D-glucose.

-

Enzyme Addition: Start the reaction by adding the purified RfbG enzyme.

-

Incubation and Termination: Incubate the reaction at 37°C for a defined period. Stop the reaction by adding NaOH.

-

Measurement: Measure the absorbance at 320 nm.

-

Calculation: The concentration of the product is calculated using its molar extinction coefficient.

c) CDP-Paratose Synthase (RfbS) Assay [4]

This assay follows the oxidation of NADPH to NADP⁺ by monitoring the decrease in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., potassium phosphate, pH 7.0), NADPH, and the substrate CDP-4-keto-6-deoxy-D-glucose (which can be generated in situ using this compound 4,6-dehydratase).

-

Enzyme Addition: Initiate the reaction by adding the purified RfbS enzyme.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculation: The rate of NADPH oxidation is calculated from the change in absorbance over time using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

d) CDP-Tyvelose 2-Epimerase (RfbE) Assay [11][12]

This assay can be performed by monitoring the interconversion of this compound and CDP-mannose (as a proxy for the native substrates) using HPLC.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., MOPS, pH 7.5) and the substrate (e.g., CDP-D-glucose).

-

Enzyme Addition: Start the reaction by adding the purified RfbE enzyme.

-

Incubation and Termination: Incubate at the optimal temperature (e.g., 60°C for the enzyme from Thermodesulfatator atlanticus). At various time points, take aliquots and stop the reaction by heat inactivation or acid addition.

-

Analysis by HPLC: Analyze the reaction mixture by HPLC on a C18 column with an ion-pairing reagent to separate the substrate and product. Monitor the elution profile by UV detection at 271 nm.

-

Quantification: Quantify the amounts of substrate and product from the peak areas in the chromatogram.

Analysis of CDP-Sugars

The analysis of CDP-sugars and their intermediates is crucial for studying the this compound pathway. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for this purpose.

5.1. HPLC Analysis of CDP-Sugars [14][15][16]

-

Principle: Reversed-phase HPLC with an ion-pairing reagent is commonly used to separate these highly polar, negatively charged molecules. The ion-pairing reagent forms a neutral complex with the nucleotide sugars, allowing them to be retained and separated on a C18 column.

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., potassium phosphate) containing an ion-pairing reagent (e.g., tetrabutylammonium (B224687) sulfate) with a gradient of an organic solvent like acetonitrile.

-

Detection: CDP-sugars can be detected by their UV absorbance at around 271 nm.

5.2. Capillary Electrophoresis (CE) Analysis of Nucleotide Sugars [1][17][18]

-

Principle: CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of an electric field. This technique offers high resolution and is well-suited for the analysis of complex mixtures of nucleotide sugars from cell lysates.

-

Instrumentation: A CE system with a UV detector is used.

-

Electrolyte: A background electrolyte, such as borate (B1201080) buffer at a high pH, is used to achieve good separation.

-

Detection: Detection is typically performed by UV absorbance at 260 nm.

Logical Relationships and Signaling Pathways

The synthesis of this compound and its derivatives is tightly integrated with the overall cellular metabolism and the subsequent steps of O antigen assembly.

Caption: Integration of CDP-derived sugars into the O antigen assembly line.

Conclusion and Future Directions

The this compound dependent pathway is a vital route for the synthesis of unique 3,6-dideoxyhexoses that are key components of the O antigens of several pathogenic bacteria. A thorough understanding of the enzymes involved in this pathway, their kinetics, and their regulation provides a foundation for the development of novel therapeutics. Targeting these enzymes could disrupt O antigen biosynthesis, potentially rendering bacteria more susceptible to the host immune system and existing antibiotics.

Future research in this area should focus on:

-

Obtaining complete kinetic data for all enzymes in the pathway under standardized conditions to allow for accurate modeling of the metabolic flux.

-

Elucidating the three-dimensional structures of all the enzymes in the pathway to facilitate structure-based drug design.

-

Developing high-throughput screening assays for the identification of specific inhibitors of these enzymes.

-

Investigating the regulatory mechanisms that control the expression and activity of the rfb genes involved in this pathway.

By continuing to unravel the complexities of bacterial O antigen biosynthesis, the scientific community can pave the way for new and effective strategies to combat bacterial infections.

References

- 1. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. CDP-6-deoxy-delta 3,4-glucoseen reductase from Yersinia pseudotuberculosis: enzyme purification and characterization of the cloned gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic and structural analysis of alpha-D-Glucose-1-phosphate cytidylyltransferase from Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucose-1-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 9. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: The CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Probing the coenzyme and substrate binding events of CDP-D-glucose 4,6-dehydratase: mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro synthesis of CDP-d-abequose using Salmonella enzymes of cloned rfb genes. Production of CDP-6-deoxy-D-xylo-4-hexulose, CDP-3,6-dideoxy-D-xylo-4-hexulose and CDP-3,6-dideoxy-D-galactose, and isolation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification, crystallization and molecular symmetry of CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nucleotide and Nucleotide Sugar Analysis in Cell Extracts by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of CDP-Glucose in Deoxy Sugar Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of cytidine (B196190) diphosphate (B83284) (CDP)-glucose as a precursor in the biosynthesis of deoxy sugars, a class of carbohydrates vital for the biological activity of many natural products and bacterial antigens. This document provides a comprehensive overview of the enzymatic pathways, detailed experimental methodologies, and quantitative data to support research and development in related fields.

Introduction to Deoxy Sugar Biosynthesis

Deoxy sugars are monosaccharides that have had at least one of their hydroxyl groups replaced by a hydrogen atom.[1] They are integral components of numerous bioactive molecules, including antibiotics and the lipopolysaccharide (LPS) O-antigens of Gram-negative bacteria, where they often act as key antigenic determinants.[2][3] The biosynthesis of these specialized sugars proceeds through complex, multi-step enzymatic pathways, frequently originating from common nucleotide-activated sugars. Among these, CDP-glucose serves as a crucial starting point for the synthesis of certain 3,6-dideoxyhexoses, such as ascarylose (B1226638), paratose, and tyvelose, which are found in the O-antigens of pathogenic bacteria like Yersinia and Salmonella.[4][5] Understanding this pathway is paramount for the development of novel therapeutics targeting bacterial virulence.

The CDP-Ascarylose Biosynthetic Pathway

The biosynthesis of 3,6-dideoxyhexoses from this compound is a well-characterized pathway, particularly in Yersinia pseudotuberculosis. The pathway begins with the activation of glucose-1-phosphate and culminates in the formation of a CDP-linked 3,6-dideoxyhexose (B1251815). This process involves a series of enzymatic reactions including oxidation, dehydration, and reduction.

Activation of Glucose to this compound

The initial step in this biosynthetic route is the formation of the activated sugar precursor, this compound. This reaction is catalyzed by α-D-glucose cytidylyltransferase (also known as this compound pyrophosphorylase). This enzyme facilitates the transfer of a cytidylylmonophosphate (CMP) group from cytidine triphosphate (CTP) to α-D-glucose-1-phosphate, releasing pyrophosphate (PPi).[2]

The Core Deoxy Sugar Biosynthesis Pathway

Once this compound is formed, it enters a multi-step enzymatic cascade to generate the final deoxy sugar product. In the case of ascarylose biosynthesis in Yersinia pseudotuberculosis, this involves four key enzymes often designated as E_od_, E₁, E₃, and E_red_.[4]

-

CDP-D-glucose 4,6-dehydratase (E_od_) : This NAD⁺-dependent enzyme initiates the pathway by converting CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose.[6][7] This reaction is irreversible and represents the committed step in the biosynthesis of CDP-linked 3,6-dideoxyhexoses.[5]

-

CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E₁) : This enzyme, in conjunction with E₃, is responsible for the deoxygenation at the C-3 position. E₁ is a pyridoxamine (B1203002) 5'-phosphate (PMP) and [2Fe-2S] cluster-containing enzyme that catalyzes the elimination of the 3-hydroxyl group.[8][9]

-

CDP-6-deoxy-Δ³,⁴-glucoseen reductase (E₃) : E₃ is an NADH-dependent reductase that also contains FAD and a [2Fe-2S] cluster. It works in concert with E₁ to reduce the intermediate formed in the C-3 deoxygenation step.[7][10]

-

CDP-3,6-dideoxy-L-glycero-D-glycero-4-hexulose-4-reductase (E_red_) : The final step is the reduction of the 4-keto group by a reductase to yield the final product, CDP-ascarylose.[4]

Quantitative Data on Key Enzymes

The efficiency and substrate affinity of the enzymes in the deoxy sugar biosynthesis pathway are critical parameters for understanding the overall flux and for potential bioengineering applications. The following table summarizes available kinetic data for key enzymes in CDP/dTDP-glucose dependent pathways.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol mg⁻¹ min⁻¹) | k_cat_ (s⁻¹) | Reference(s) |

| CDP-D-glucose 4,6-dehydratase (E_od_) | Yersinia pseudotuberculosis | CDP-D-glucose | 222 | 8.3 | - | [7][11] |

| dTDP-D-glucose 4,6-dehydratase | Salmonella enterica | dTDP-D-glucose | 32 | 0.335 | - | [7] |

| dTDP-D-glucose 4,6-dehydratase | Streptomyces sp. C5 | dTDP-D-glucose | 31.3 | 0.309 | - | [2] |

| CDP-6-deoxy-Δ³,⁴-glucoseen Reductase (E₃) | Yersinia pseudotuberculosis | NADH | K_d_ = 52.5 ± 2 | - | 107.5 ± 3 (Hydride Transfer) | [2] |

Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes involved in the this compound-dependent deoxy sugar biosynthesis pathway.

Purification of CDP-D-glucose 4,6-dehydratase (E_od_) from Yersinia pseudotuberculosis

This protocol is adapted from methodologies described for the purification of recombinant E_od_.[7][11]

4.1.1. Materials and Reagents

-

E. coli cell paste overexpressing the Y. pseudotuberculosis ascB gene (encoding E_od_)

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM EDTA, 10 mM β-mercaptoethanol

-

DEAE-Cellulose, Matrex Blue A, Hydroxylapatite, DEAE-Sephadex, Sephadex G-100, and NAD⁺-Agarose chromatography resins

-

Bradford reagent for protein quantification

4.1.2. Purification Procedure

-

Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse by sonication on ice. Centrifuge at high speed to pellet cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 65% saturation. Stir for 1 hour at 4°C. Centrifuge to collect the protein precipitate.

-

Chromatography Series: a. Resuspend the pellet in a minimal volume of Lysis Buffer and dialyze against the same buffer. b. Load the dialyzed sample onto a DEAE-cellulose column equilibrated with Lysis Buffer. Elute with a linear gradient of NaCl (0-0.5 M). c. Pool the active fractions and apply to a Matrex Blue A column. Elute with a step gradient of NaCl. d. Further purify the active fractions using hydroxylapatite, DEAE-Sephadex, and Sephadex G-100 gel filtration chromatography according to standard procedures. e. The final purification step involves affinity chromatography on an NAD⁺-agarose column. Elute the bound enzyme with a solution containing NAD⁺.

-

Purity and Concentration: Assess the purity of the final enzyme preparation by SDS-PAGE. Determine the protein concentration using the Bradford assay.

Enzyme Assay for CDP-D-glucose 4,6-dehydratase (E_od_)

The activity of E_od_ can be determined by monitoring the formation of the product, CDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance at 320 nm under alkaline conditions.

4.2.1. Assay Components

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5

-

Substrate: 10 mM this compound

-

Cofactor: 5 mM NAD⁺

-

Enzyme: Purified E_od_

-

Quenching Solution: 0.2 M NaOH

4.2.2. Assay Procedure

-

Set up the reaction mixture in a microcentrifuge tube containing Assay Buffer, this compound, and NAD⁺.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified E_od_.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 0.2 M NaOH.

-

Incubate at 37°C for an additional 15 minutes to allow for the development of the chromophore.

-

Measure the absorbance at 320 nm against a blank containing all components except the enzyme.

-

Calculate the amount of product formed using the molar extinction coefficient for CDP-4-keto-6-deoxy-D-glucose at 320 nm.

HPLC Analysis of Substrates and Products

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of the enzymatic reactions.

4.3.1. Instrumentation and Columns

-

An HPLC system equipped with a UV detector.

-

A reverse-phase C18 column or an anion-exchange column.

4.3.2. Mobile Phase and Gradient

-

Reverse-Phase: A gradient of methanol (B129727) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is typically used.

-

Anion-Exchange: A salt gradient (e.g., NaCl or ammonium bicarbonate) in a suitable buffer is employed.

4.3.3. Sample Preparation and Analysis

-

Terminate the enzymatic reaction by heat inactivation or by the addition of acid (e.g., perchloric acid) followed by neutralization.

-

Centrifuge the sample to remove precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the filtered sample onto the equilibrated HPLC column.

-

Monitor the elution profile at a suitable wavelength (e.g., 271 nm for cytidine-containing nucleotides).

-

Identify and quantify the peaks corresponding to this compound and the deoxy sugar products by comparison with authentic standards.

The following diagram illustrates a general workflow for enzyme purification and analysis.

References

- 1. Purification and partial characterization of a product from Yersinia pseudotuberculosis with the ability to activate human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genetic organisation and evolution of Yersinia pseudotuberculosis 3,6-dideoxyhexose biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies of the biosynthesis of 3,6-dideoxyhexoses: molecular cloning and characterization of the asc (ascarylose) region from Yersinia pseudotuberculosis serogroup VA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis: purification and characterization of CDP-4-keto-6-deoxy-D-glucose-3-dehydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and characterization of CDP-6-deoxy-delta 3,4-glucoseen reductase based on its NADH:dichlorophenolindolphenol oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A retro-evolution study of CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrase (E1) from Yersinia pseudotuberculosis: implications for C-3 deoxygenation in the biosynthesis of 3,6-dideoxyhexoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Retro-Evolution Study of CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrase (E1) from Yersinia pseudotuberculosis: Implications for C-3 Deoxygenation in the Biosynthesis of 3,6-Dideoxyhexoses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cofactor characterization and mechanistic studies of CDP-6-deoxy-delta 3,4-glucoseen reductase: exploration into a novel enzymatic C-O bond cleavage event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Glucose-1-Phosphate Cytidylyltransferase in CDP-Glucose Production: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of Glucose-1-Phosphate Cytidylyltransferase (GCT), a critical enzyme in the production of Cytidine (B196190) Diphosphate (B83284) (CDP)-glucose. This whitepaper provides researchers, scientists, and drug development professionals with a detailed understanding of GCT's function, kinetics, and its significance as a potential therapeutic target.

Glucose-1-Phosphate Cytidylyltransferase, also known as CDP-glucose pyrophosphorylase, catalyzes the formation of this compound from cytidine triphosphate (CTP) and glucose-1-phosphate.[1] This reaction is a crucial step in various metabolic pathways, most notably in the biosynthesis of O-antigens in the lipopolysaccharides of Gram-negative bacteria. These O-antigens are key determinants of bacterial pathogenicity and serological specificity, making GCT a compelling target for the development of novel antibacterial agents.

This technical guide delves into the biochemical and structural aspects of GCT, presenting quantitative data on its enzymatic activity, detailed experimental protocols for its study, and visualizations of the metabolic pathways in which it is involved.

Core Function and Reaction Mechanism

Glucose-1-Phosphate Cytidylyltransferase (EC 2.7.7.33) belongs to the family of transferases, specifically nucleotidyltransferases. The systematic name for this enzyme is CTP:alpha-D-glucose-1-phosphate cytidylyltransferase.[1] The enzyme facilitates the reversible reaction:

CTP + α-D-glucose 1-phosphate ⇌ Diphosphate + this compound [1]

Kinetic analyses of GCT from Salmonella typhi have revealed that the enzyme follows a sequential Bi Bi reaction mechanism, rather than a ping-pong mechanism.[2] This indicates that both substrates, CTP and glucose-1-phosphate, must bind to the enzyme before the release of the products, diphosphate and this compound. The enzyme from S. typhi has also been shown to utilize both CTP and UTP as nucleotide substrates.[2]

Quantitative Analysis of GCT Activity

Understanding the kinetic parameters of GCT is essential for characterizing its function and for the development of inhibitors. The following table summarizes the available kinetic data for GCT and related enzymes from various organisms.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| CDP-D-glucose oxidoreductase | Yersinia pseudotuberculosis | CDP-D-glucose | 222 | 8.3 | [3] |

Experimental Protocols

Accurate measurement of GCT activity is fundamental to its study. This section provides detailed methodologies for the expression and purification of recombinant GCT, as well as a robust coupled spectrophotometric assay for determining its enzymatic activity.

Expression and Purification of Recombinant Glucose-1-Phosphate Cytidylyltransferase

This protocol is adapted from methods used for the purification of similar nucleotidyltransferases.

1. Gene Cloning and Expression Vector Construction:

- The gene encoding GCT is amplified from the genomic DNA of the target organism by PCR.

- The amplified gene is cloned into an expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

- A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

- The culture is grown at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

- The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to enhance the yield of soluble protein.

3. Cell Lysis and Lysate Preparation:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).

- Cells are lysed by sonication on ice.

- The lysate is clarified by centrifugation to remove cell debris.

4. Affinity Chromatography:

- The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

- The His-tagged GCT is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Size-Exclusion Chromatography (Optional):

- For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

6. Protein Characterization:

- The purity of the protein is assessed by SDS-PAGE.

- The concentration of the purified protein is determined using a Bradford assay or by measuring the absorbance at 280 nm.

Coupled Spectrophotometric Assay for GCT Activity

This assay measures the production of pyrophosphate (PPi), a product of the GCT-catalyzed reaction. The PPi is then used in a series of coupled enzymatic reactions that ultimately result in a measurable change in absorbance.

Principle:

-

GCT Reaction: CTP + Glucose-1-Phosphate → this compound + PPi

-

PPi Detection: The released PPi is detected using a commercially available kit, such as the PiPer Pyrophosphate Assay Kit or the PPiLight® Inorganic Pyrophosphate Assay. These kits typically involve a series of enzymatic reactions that couple the presence of PPi to the production of a chromogenic or fluorogenic product. For example, a common method involves the conversion of PPi to two molecules of inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase. The Pi is then used in a reaction that ultimately leads to the oxidation of a chromogenic substrate.

Reagents:

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2)

-

CTP solution

-

Glucose-1-Phosphate solution

-

Purified GCT enzyme

-

Pyrophosphate detection kit (e.g., PiPer Pyrophosphate Assay Kit)

Procedure:

-

Prepare a reaction mixture containing assay buffer, CTP, and glucose-1-phosphate in a 96-well microplate.

-

Initiate the reaction by adding the purified GCT enzyme to the reaction mixture.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (if necessary, depending on the detection kit).

-

Add the reagents from the pyrophosphate detection kit according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

A standard curve using known concentrations of PPi should be generated to quantify the amount of PPi produced in the enzymatic reaction.

Signaling Pathways and Biological Significance

This compound is a key precursor in the biosynthesis of various essential components of the bacterial cell wall, particularly the O-antigens of lipopolysaccharides (LPS) and the formation of unique 3,6-dideoxyhexoses.

O-Antigen Biosynthesis

The O-antigen is the outermost component of LPS in Gram-negative bacteria and is a major determinant of the bacterium's serotype and virulence. The biosynthesis of the O-antigen repeating units is a complex process that begins with the synthesis of nucleotide-activated sugars, including this compound.

Caption: Biosynthesis of O-antigen precursors from this compound.

Biosynthesis of 3,6-Dideoxyhexoses

This compound is the starting point for the synthesis of various 3,6-dideoxyhexoses, such as ascarylose, which are important components of the O-antigens of certain pathogenic bacteria like Yersinia pseudotuberculosis.[3][4] The pathway involves a series of enzymatic modifications of the glucose moiety of this compound.

Caption: this compound dependent 3,6-dideoxyhexose (B1251815) biosynthesis pathway.

GCT in Drug Development

The essential role of GCT in the biosynthesis of bacterial cell surface components, which are often critical for virulence, makes it an attractive target for the development of novel antibacterial drugs. Inhibitors of GCT could disrupt the formation of the protective O-antigen layer, potentially rendering bacteria more susceptible to the host immune system and existing antibiotics.

The structure-based design of inhibitors is a promising approach.[5][6][7][8] The availability of crystal structures for GCT provides a template for the in silico screening of small molecule libraries and the rational design of potent and specific inhibitors. Targeting the active site or allosteric sites of the enzyme could lead to the development of a new class of antimicrobial agents.

Conclusion

Glucose-1-Phosphate Cytidylyltransferase is a key enzyme in the production of this compound, a vital precursor for the biosynthesis of essential bacterial cell wall components. Its critical role in pathogenic bacteria, coupled with the availability of structural information, positions GCT as a significant target for future drug discovery efforts. This technical guide provides a foundational resource for researchers aiming to further elucidate the function of GCT and explore its potential as a therapeutic target.

References

- 1. Glucose-1-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 2. Kinetic and structural analysis of alpha-D-Glucose-1-phosphate cytidylyltransferase from Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis: purification and characterization of CDP-4-keto-6-deoxy-D-glucose-3-dehydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based inhibitor design for reshaping bacterial morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design of inhibitors specific for bacterial thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design approaches to cell wall biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of CDP-glucose 4,6-dehydratase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDP-glucose 4,6-dehydratase (EC 4.2.1.45) is a key enzyme in the biosynthesis of 6-deoxyhexoses, which are crucial components of bacterial cell walls, particularly in the O-antigens of lipopolysaccharides (LPS).[1][2] These sugar moieties are often essential for bacterial pathogenicity and virulence, making the enzymes involved in their synthesis attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the mechanism of action of this compound 4,6-dehydratase, including its catalytic mechanism, structural features, and relevant experimental methodologies.

Catalytic Mechanism

The enzymatic reaction catalyzed by this compound 4,6-dehydratase is the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. This is an irreversible reaction that proceeds through a three-step mechanism involving oxidation, dehydration, and reduction, utilizing a tightly bound NAD+ cofactor.[1][3]

The Three-Step Catalytic Cycle:

-

Oxidation: The reaction is initiated by the oxidation of the C4'-hydroxyl group of the glucose moiety of this compound to a ketone. This step is facilitated by the NAD+ cofactor, which accepts a hydride ion from C4' of the sugar, resulting in the formation of an NADH intermediate and CDP-4-keto-glucose. A conserved tyrosine residue in the active site acts as a general base, abstracting the proton from the C4'-hydroxyl group to facilitate the hydride transfer.[1][2]

-

Dehydration: The formation of the 4-keto intermediate increases the acidity of the proton at C5'. A conserved acidic residue, typically glutamate (B1630785) or aspartate, acts as a general base to abstract this proton, leading to the formation of an enolate intermediate. This is followed by the elimination of water from C6', a step facilitated by another conserved acidic residue (aspartate or glutamate) acting as a general acid to protonate the C6'-hydroxyl group, leading to its departure as a water molecule. This results in the formation of a CDP-4-keto-6-deoxy-glucose-5',6'-ene intermediate.

-

Reduction: The final step involves the stereospecific reduction of the C6' of the glucoseen intermediate. The previously generated NADH molecule donates the hydride back to C6' of the sugar. A conserved lysine (B10760008) residue then acts as a general acid to protonate C5', yielding the final product, CDP-4-keto-6-deoxy-glucose, and regenerating the NAD+ cofactor for the next catalytic cycle.[1]

Structural Biology

This compound 4,6-dehydratase is typically a homodimeric or homotetrameric enzyme.[1] Each subunit consists of two domains:

-

N-terminal Domain: This domain contains a characteristic Rossmann fold, which is responsible for the binding of the NAD+ cofactor.[1][4]

-

C-terminal Domain: This domain is primarily involved in substrate (this compound) binding.

The active site is located in a cleft between these two domains. Several key amino acid residues are crucial for catalysis and are highly conserved across different species.

Key Active Site Residues:

-

Tyrosine (Tyr): Acts as the catalytic base in the initial oxidation step.[1][2]

-

Aspartate/Glutamate (Asp/Glu): A pair of acidic residues that function as a general acid and base in the dehydration step.

-

Lysine (Lys): Plays a critical role as a general acid in the final reduction step.[1]

Quantitative Data

The kinetic parameters of this compound 4,6-dehydratase and its close homolog, dTDP-glucose 4,6-dehydratase, have been determined for various organisms. A summary of these parameters is presented in the table below.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) or Vmax (nmol/min/mg) | Reference |

| dTDP-glucose 4,6-dehydratase | Streptomyces sp. C5 | dTDP-D-glucose | 31.3 | 309 | |

| dTDP-glucose 4,6-dehydratase | Streptomyces peucetius | dTDP-D-glucose | 34.7 | 201 | |

| dTDP-glucose 4,6-dehydratase | Escherichia coli | dTDP-3-deoxyglucose | 200 | 130 (µmol/h/mg) | [5] |

| dTDP-glucose 4,6-dehydratase | Escherichia coli | dTDP-3-azido-3-deoxyglucose | 300 | 90 (µmol/h/mg) | [5] |

Mandatory Visualizations

Caption: The three-step catalytic mechanism of this compound 4,6-dehydratase.

Caption: A generalized experimental workflow for determining enzyme kinetics.

Experimental Protocols

Protein Expression and Purification

Recombinant this compound 4,6-dehydratase can be overexpressed in E. coli using a suitable expression vector (e.g., pET vectors). A typical purification protocol involves the following steps:

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and DNase) and disrupted by sonication or high-pressure homogenization.

-

Clarification: The cell lysate is centrifuged to remove cell debris.

-

Affinity Chromatography: If the recombinant protein is tagged (e.g., with a His-tag), it can be purified using affinity chromatography (e.g., Ni-NTA resin). The protein is eluted using an imidazole (B134444) gradient.

-

Size-Exclusion Chromatography: Further purification can be achieved by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Activity Assay (Spectrophotometric Method)

The activity of this compound 4,6-dehydratase can be monitored continuously by following the formation of the product, CDP-4-keto-6-deoxy-glucose, which has a characteristic absorbance at 320 nm in the presence of NaOH.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), the substrate this compound, and the cofactor NAD+.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified enzyme.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Quenching and Detection: At various time points, take aliquots of the reaction mixture and quench the reaction by adding NaOH. Measure the absorbance at 320 nm.

-

Calculation: The concentration of the product can be calculated using its molar extinction coefficient. The initial reaction velocity is determined from the linear phase of the product formation over time.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in catalysis. A typical protocol using a commercial kit (e.g., QuikChange Site-Directed Mutagenesis Kit) involves:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as the template and the mutagenic primers.

-

Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Sequencing: Sequence the plasmid from the resulting colonies to confirm the desired mutation.

-

Protein Expression and Characterization: Express and purify the mutant protein and characterize its kinetic properties to assess the impact of the mutation.

X-ray Crystallography

Determining the three-dimensional structure of this compound 4,6-dehydratase provides invaluable insights into its mechanism. The general steps are:

-

Crystallization: Purified and concentrated protein is subjected to crystallization screening using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Solution: The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

-

Model Building and Refinement: An initial atomic model of the protein is built into the electron density map and then refined to improve the fit with the experimental data and to ensure proper stereochemistry.

Conclusion and Future Directions

This compound 4,6-dehydratase is a well-characterized enzyme with a fascinating and complex catalytic mechanism. Its essential role in bacterial cell wall biosynthesis makes it a promising target for the development of novel antibiotics. Future research in this area could focus on:

-

Inhibitor Design: The detailed structural and mechanistic understanding of this enzyme can guide the rational design of potent and specific inhibitors.

-

Exploring Enzyme Dynamics: Investigating the conformational changes that occur during the catalytic cycle can provide further insights into the enzyme's function.

-

Characterization of Homologs: Studying the variations in the mechanism and structure of this enzyme from different pathogenic bacteria could reveal new opportunities for targeted drug development.

This technical guide provides a comprehensive overview of the current knowledge on this compound 4,6-dehydratase. The detailed information on its mechanism, structure, and the experimental methodologies to study it should serve as a valuable resource for researchers and professionals working in the fields of biochemistry, microbiology, and drug discovery.

References

- 1. Hydride Transfer Mechanism of Enzymatic Sugar Nucleotide C2 Epimerization Probed with a Loose-Fit this compound Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of CDP-D-glucose 4,6-dehydratase from Salmonella typhi complexed with CDP-D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Enzymatic Potential of CDP-Glucose: A Technical Guide to Novel Enzyme Discovery and Characterization

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the forefront of discovering and characterizing novel enzymes that utilize Cytidine Diphosphate (B83284) (CDP)-glucose as a substrate. As the scientific community continues to explore unique biochemical pathways for therapeutic intervention and biotechnological advancement, the identification of enzymes acting on this activated sugar has become increasingly significant. This document provides a comprehensive overview of recently identified enzymes, their quantitative data, the metabolic pathways they participate in, and detailed experimental protocols for their study.

Novel and Key Enzymes Utilizing CDP-Glucose

The exploration of microbial genomes has led to the discovery of novel enzymes with unique substrate specificities. A prime example is a promiscuous epimerase from the thermophile Thermodesulfatator atlanticus, alongside the well-studied CDP-D-glucose 4,6-dehydratase, which serves as a cornerstone for understanding this class of enzymes.

A Promiscuous C2-Epimerase from Thermodesulfatator atlanticus (TaCPa2E)

Recently, a CDP-tyvelose 2-epimerase-like enzyme from Thermodesulfatator atlanticus (TaCPa2E) has been identified, demonstrating remarkable substrate promiscuity.[1] This enzyme catalyzes the C-2 epimerization of not only its presumed natural substrate but also various other nucleotide-activated forms of D-glucose, including this compound.[1] This discovery is significant as it expands the enzymatic toolbox for carbohydrate synthesis. The enzyme is a functional homodimer, with each subunit containing a tightly bound NAD+ cofactor.[1]

CDP-D-Glucose 4,6-Dehydratase (Eod)

CDP-D-glucose 4,6-dehydratase (EC 4.2.1.45) is a critical enzyme in the biosynthesis of 3,6-dideoxyhexoses, which are important antigenic determinants in the lipopolysaccharides of pathogenic bacteria.[2][3] This NAD+-dependent enzyme catalyzes the irreversible conversion of CDP-D-glucose to CDP-4-dehydro-6-deoxy-D-glucose.[2] The enzyme from Yersinia pseudotuberculosis has been extensively studied, and its structure has been elucidated, providing valuable insights into its catalytic mechanism.[3]

Quantitative Data of this compound Utilizing Enzymes

The following tables summarize the kinetic parameters for the aforementioned enzymes, providing a basis for comparative analysis and experimental design.

Table 1: Kinetic Parameters of TaCPa2E with this compound at Various Temperatures

| Temperature (°C) | kcat (min⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| 20 | 0.04 ± 0.01 | 18 ± 3 | 37 |

| 30 | 0.14 ± 0.01 | 25 ± 2 | 93 |

| 40 | 0.40 ± 0.02 | 33 ± 3 | 202 |

| 50 | 0.71 ± 0.03 | 42 ± 4 | 282 |

| 60 | 1.0 ± 0.05 | 50 ± 5 | 333 |

| 70 | 1.1 ± 0.06 | 55 ± 6 | 333 |

| 80 | 0.9 ± 0.05 | 60 ± 7 | 250 |

| Data adapted from a 2022 study on the hydride transfer mechanism of TaCPa2E.[4] |

Table 2: Kinetic Parameters of CDP-D-glucose 4,6-Dehydratase (Eod) from Yersinia

| Enzyme Variant | kcat (min⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Wild-Type | 2.5 ± 0.1 | 35 ± 4 | 1190 |

| H17G Mutant | 3.1 ± 0.2 | 28 ± 3 | 1845 |

| Data pertains to the enzyme from Yersinia pseudotuberculosis. The H17G mutation was introduced to more closely resemble the canonical Rossmann-type fold for NAD+ binding.[3] |

Metabolic Pathways Involving this compound

This compound is a key intermediate in specialized metabolic pathways, particularly in bacteria, leading to the synthesis of deoxysugars and other modified carbohydrates that are often incorporated into natural products or cell surface structures.

The biosynthesis of this compound is typically initiated from glucose-1-phosphate and CTP, a reaction catalyzed by glucose-1-phosphate cytidylyltransferase. The resulting this compound then serves as a branch point for various enzymatic modifications. For instance, CDP-D-glucose 4,6-dehydratase catalyzes the first step in the formation of 6-deoxysugars. Other enzymes, like the newly characterized TaCPa2E, can act on this compound to produce epimers, such as CDP-mannose, further diversifying the pool of available sugar precursors for glycosylation reactions.

Experimental Protocols

The discovery and characterization of novel this compound utilizing enzymes require robust and sensitive assay methods. Below are detailed methodologies for a general discovery workflow and specific enzyme assays.

General Experimental Workflow for Enzyme Discovery and Characterization

The process of identifying and characterizing a novel enzyme typically follows a multi-step workflow, from initial gene identification to detailed kinetic analysis.

Protocol 1: Phosphatase-Coupled Colorimetric Assay for Glycosyltransferase Activity

This method provides a versatile and non-radioactive means to measure the activity of enzymes that release a nucleotide diphosphate (like CDP, which is hydrolyzed to CMP and phosphate). The released phosphate (B84403) is quantified using a malachite green-based detection reagent.

Materials:

-

Purified enzyme

-

This compound (donor substrate)

-

Acceptor substrate (if applicable)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂)

-

Coupling phosphatase (e.g., a promiscuous 5'-nucleotidase that can hydrolyze CMP)

-

Malachite Green Phosphate Detection Kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare a reaction mixture containing the reaction buffer, a suitable concentration of this compound, the acceptor substrate, and the coupling phosphatase.

-

Initiate the Reaction: Add the purified glycosyltransferase to each well to start the reaction. Include a negative control with no glycosyltransferase.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

-

Stop the Reaction and Develop Color: Add the Malachite Green Phosphate Detection Reagents to each well as per the manufacturer's instructions. This will stop the reaction and initiate color development.

-

Measure Absorbance: After a short incubation period for color development, measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis: The amount of phosphate released is proportional to the enzyme activity. Create a standard curve with known phosphate concentrations to quantify the enzyme's specific activity (e.g., in pmol/min/µg).

Protocol 2: Characterization of TaCPa2E Activity via Rapid-Quench HPLC

This protocol is adapted for determining the steady-state levels of enzyme-bound NADH during the epimerization of this compound by TaCPa2E, which is crucial for mechanistic studies.[4]

Materials:

-

Purified TaCPa2E

-

This compound

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

Quenching solution (e.g., 0.6 M perchloric acid)

-

Neutralization solution (e.g., 1 M potassium carbonate)

-

Rapid-quench apparatus

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector

Procedure:

-

Reaction Setup: Prepare the enzyme solution in the reaction buffer. The substrate solution (this compound) is prepared separately in the same buffer.

-

Rapid-Quench Reaction: Load the enzyme and substrate solutions into separate syringes of the rapid-quench apparatus.

-

Initiate the reaction by rapidly mixing the enzyme and substrate solutions. Allow the reaction to proceed for a very short, defined time (milliseconds to seconds) at the desired temperature.

-

Quenching: Quench the reaction by mixing with the perchloric acid solution. This denatures the enzyme and releases the bound cofactor (NAD+/NADH).

-

Neutralization and Sample Preparation: Neutralize the quenched sample with the potassium carbonate solution. Centrifuge to remove the precipitate (potassium perchlorate (B79767) and denatured protein).

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile) to separate this compound, CDP-mannose, NAD+, and NADH.

-

Quantification: Monitor the elution profile at 260 nm. Quantify the amount of NADH by integrating the peak area and comparing it to a standard curve of known NADH concentrations. This allows for the determination of the steady-state portion of the enzyme in the reduced (NADH) form.[4]

Conclusion

The discovery of novel enzymes utilizing this compound, such as the promiscuous epimerase TaCPa2E, opens new avenues for biocatalysis and the synthesis of complex carbohydrates. The methodologies and data presented in this guide are intended to facilitate further research in this exciting field, ultimately contributing to the development of new therapeutics and biotechnological applications. The continued exploration of microbial biodiversity, coupled with robust characterization techniques, will undoubtedly uncover more enzymes with unique and valuable functionalities.

References

The Role of CDP-Glucose as a Substrate for Glycogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen (B147801) synthesis is a fundamental process for glucose homeostasis, with glycogenin playing a crucial role as the protein primer. While UDP-glucose is the canonical glucosyl donor for this process, evidence demonstrates that CDP-glucose can also serve as a substrate for glycogenin's autocatalytic self-glucosylation. This technical guide provides an in-depth analysis of this compound as a glycogenin substrate, its implications for research and drug development, and detailed experimental methodologies. A key finding is that while this compound is utilized by glycogenin, it is not a substrate for glycogen synthase, a characteristic that can be exploited for specific enzyme assays.

Introduction

Glycogen, a branched polymer of glucose, is the primary intracellular storage form of glucose in animals and fungi.[1] The initiation of glycogen synthesis is a unique process catalyzed by the protein glycogenin.[2] Glycogenin is a self-glucosylating enzyme that attaches glucose residues from a sugar nucleotide donor to one of its own tyrosine residues, creating a short glucose primer.[3][4] This primer is then elongated by glycogen synthase to form the mature glycogen molecule. The universally recognized glucose donor for both glycogenin and glycogen synthase is UDP-glucose.[2] However, studies have revealed that glycogenin can utilize other nucleotide sugars, including this compound.[5][6] This guide explores the significance of this alternative substrate, presenting available data, experimental protocols, and potential implications for the field.

This compound as an Alternative Substrate for Glycogenin

Substrate Specificity and Comparative Kinetics

Glycogenin exhibits a degree of promiscuity in its acceptance of sugar nucleotide donors. While purine (B94841) nucleotides are not utilized, other pyrimidine (B1678525) nucleotides in addition to UDP-glucose can act as substrates.[5] Notably, this compound and TDP-glucose have been identified as alternative glucosyl donors for glycogenin.[5][6]

A critical finding is that this compound is utilized by glycogenin at a significant rate, approximately 70% of that observed with UDP-glucose.[5] This suggests that the enzyme's active site can accommodate the cytosine base, albeit with slightly lower efficiency than uracil. In contrast, glycogen synthase, the enzyme responsible for the bulk of glycogen chain elongation, does not utilize this compound as a substrate.[5] This differential specificity is a key point with significant experimental implications.

| Substrate | Enzyme | Relative Rate of Utilization | Reference |

| UDP-glucose | Glycogenin | 100% | [5] |

| This compound | Glycogenin | 70% | [5] |

| TDP-glucose | Glycogenin | Utilized (rate not specified) | [5] |

| This compound | Glycogen Synthase | Not a substrate | [5] |

Table 1: Comparative Utilization of Nucleotide Sugars by Glycogenin and Glycogen Synthase.

Note: Specific kinetic parameters such as Km and Vmax for the interaction between glycogenin and this compound are not extensively documented in the available literature.

Signaling Pathways and Metabolic Context

The synthesis of glycogen is tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon, which control the phosphorylation state and activity of glycogen synthase and glycogen phosphorylase.[7] The synthesis of the precursor, UDP-glucose, is catalyzed by UDP-glucose pyrophosphorylase from glucose-1-phosphate and UTP. Similarly, this compound is synthesized from glucose-1-phosphate and CTP by the enzyme glucose-1-phosphate cytidylyltransferase.[6][8] While the enzymes for CDP-diacylglycerol synthesis, which also utilize CTP, are found in the endoplasmic reticulum and mitochondria, the specific subcellular localization of glucose-1-phosphate cytidylyltransferase in mammalian cells is not definitively established in the available literature, though it is presumed to be cytosolic where glycogen synthesis occurs. The physiological concentration of this compound in mammalian cells is also not well-documented, making it difficult to ascertain its in vivo significance as a glycogenin substrate.

Caption: Simplified pathway of glycogen synthesis highlighting the roles of UDP-glucose and this compound.

Experimental Protocols

The unique substrate specificity of glycogenin for this compound, which is not shared by glycogen synthase, provides a valuable tool for specifically assaying glycogenin activity in the presence of glycogen synthase.

Radiometric Assay for Glycogenin Self-Glucosylation

This protocol is adapted from established methods for measuring glycogenin activity and can be used to compare the utilization of radiolabeled UDP-glucose and this compound.

Objective: To quantify and compare the rate of glucose incorporation into glycogenin from radiolabeled UDP-[¹⁴C]glucose and CDP-[¹⁴C]glucose.

Materials:

-

Purified recombinant glycogenin

-

UDP-[¹⁴C]glucose

-

CDP-[¹⁴C]glucose (custom synthesis may be required)

-

Unlabeled UDP-glucose and this compound

-

Reaction Buffer: 50 mM HEPES, pH 7.5, 5 mM MnCl₂, 2 mM DTT

-

Stop Solution: 10% Trichloroacetic Acid (TCA)

-

Wash Solution: 0.5% Phosphoric Acid

-

P81 phosphocellulose paper

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. For each substrate, prepare a set of tubes for different time points (e.g., 0, 1, 2, 5, 10 minutes).

-

Reaction Mix (per 20 µL reaction):

-

4 µL 5x Reaction Buffer

-

x µL Purified Glycogenin (to a final concentration of 1-2 µM)

-

y µL H₂O

-

1 µL of 20x Substrate Mix (see below)

-

-

Substrate Mixes:

-

For UDP-glucose: A mixture of unlabeled UDP-glucose and UDP-[¹⁴C]glucose to achieve a final concentration of ~30 µM with a known specific activity.

-

For this compound: A mixture of unlabeled this compound and CDP-[¹⁴C]glucose to achieve a final concentration of ~30 µM with a known specific activity.

-

-

-

Initiate Reaction: Transfer the reaction tubes to a 30°C water bath to start the reaction.

-

Stop Reaction: At each time point, stop the reaction by spotting a 10 µL aliquot onto a labeled P81 phosphocellulose paper square. Immediately place the paper in a beaker of 10% TCA.

-

Washing:

-

Wash the P81 papers three times for 15 minutes each in a large volume of 0.5% phosphoric acid with gentle stirring.

-

Perform a final wash in ethanol for 5 minutes.

-

-

Counting:

-

Air dry the P81 papers completely.

-

Place each paper in a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the moles of glucose incorporated into glycogenin at each time point based on the specific activity of the radiolabeled substrate.

-

Plot glucose incorporation versus time for both UDP-glucose and this compound to determine the initial reaction velocities.

-

Caption: Workflow for the radiometric assay of glycogenin self-glucosylation.

Implications for Research and Drug Development

A Specific Tool for Glycogenin Research

The fact that this compound is a substrate for glycogenin but not glycogen synthase makes it a highly specific tool for studying glycogenin's activity and kinetics, even in crude cell lysates or in the presence of glycogen synthase.[5] This allows for the development of high-throughput screening assays for inhibitors or activators of glycogenin without the confounding activity of glycogen synthase.

Potential for Therapeutic Intervention

The initiation of glycogen synthesis is a critical control point. Dysregulation of glycogen metabolism is implicated in various diseases, including diabetes and glycogen storage diseases. The ability of glycogenin to utilize an alternative substrate like this compound raises questions about the flexibility of the enzyme's active site and could inform the design of novel inhibitors that target this initial step of glycogen synthesis. While the physiological relevance of this compound in this context remains to be fully elucidated due to a lack of data on its intracellular concentration, the principle of alternative substrate utilization provides a potential avenue for therapeutic exploration.

Conclusion

This compound serves as a competent, albeit slightly less efficient, substrate for glycogenin's self-glucosylating activity. The key implication of this finding lies in its utility as a specific probe for glycogenin function, given that it is not utilized by glycogen synthase. This allows for the design of specific assays to screen for modulators of glycogenin activity. While the in vivo role of this compound in glycogen synthesis is likely limited by its presumed lower intracellular concentration compared to UDP-glucose, its study provides valuable insights into the catalytic mechanism of glycogenin and opens up new possibilities for targeted drug discovery in the field of metabolic diseases. Further research is warranted to determine the precise kinetic parameters of glycogenin with this compound and to quantify the intracellular levels of this nucleotide sugar in various mammalian tissues.

References

- 1. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glycogen metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initiation of glycogen synthesis. Control of glycogenin by glycogen phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of glycogenin self-glucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New and specific nucleoside diphosphate glucose substrates for glycogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytidine diphosphate glucose - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Glucose-1-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Chemical Structure and Properties of CDP-Glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction